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Introduction

AZD4547 is an orally bioavailable, potent, and selective small-molecule inhibitor of the
fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3.[1][2] The FGF signaling
pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.
Aberrant activation of this pathway, through mechanisms such as gene amplification,
mutations, or translocations of FGFRs, is implicated in the pathogenesis of various human
cancers.[3] AZD4547 was developed to target these FGFR-dependent tumors and has been
investigated in numerous preclinical and clinical studies. This technical guide provides an in-
depth overview of the core scientific data and methodologies related to AZD4547.

Mechanism of Action

AZD4547 competitively binds to the ATP-binding site within the kinase domain of FGFR1,
FGFR2, and FGFR3, thereby inhibiting their autophosphorylation and subsequent activation of
downstream signaling pathways.[3] The primary downstream signaling cascades affected by
AZD4547 inhibition include the RAS/MAPK (mitogen-activated protein kinase) pathway and the
PI3K/AKT (phosphoinositide 3-kinase/protein kinase B) pathway.[4][5] By blocking these
pathways, AZD4547 can induce cell cycle arrest, apoptosis, and inhibit cell migration in tumor
cells with deregulated FGFR signaling.[3][4][6]
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Data Presentation

In Vitro Kinase and Cellular Potency

The inhibitory activity of AZD4547 has been quantified against recombinant FGFR kinases and

in various cancer cell lines.

Target Assay Type IC50 (nM) Reference(s)
FGFR1 Cell-free 0.2 [31[6]

FGFR2 Cell-free 25 [3][6]

FGFR3 Cell-free 1.8 [3][6]

FGFR4 Cell-free 165 [6]

VEGFR2 (KDR) Cell-free 24 [6]

TRKA In vitro kinase 18.7 [7]

TRKB In vitro kinase 22.6 [7]

TRKC In vitro kinase 29 [7]
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FGFR
Cell Line Cancer Type ) GI50/IC50 (nM) Reference(s)
Alteration
Small Cell Lung FGFR1
DMS114 o 3-111 (GI50) [8]
Cancer Amplification
Large Cell Lung FGFR1
NCI-H1581 o 3- 111 (GI50) [8]
Cancer Amplification
Acute Myeloid )
KGla _ FGFR1 Fusion 18 - 281 (IC50) [6]
Leukemia
Sum52-PE Breast Cancer Not Specified 18 - 281 (IC50) [6]
Multiple FGFR3
KMS11 _ 18 - 281 (IC50) [6]
Myeloma Translocation
Colorectal TPM3-NTRK1
KM12(Luc) ) 100 (GI50) [7]
Cancer Fusion

In Vivo Efficacy in Xenograft Models

AZD4547 has demonstrated significant anti-tumor activity in various preclinical xenograft

models.
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Tumor
. Growth
Xenograft Cancer FGFR Dosing o Reference(s
. . Inhibition
Model Type Alteration Regimen )
(TGI) /
Outcome
Multiple FGFR3 3 mg/kg, p.o.,
KMS11 ] ) 53% TGl [6]
Myeloma Translocation  b.i.d.
12.5 mg/kg,
Multiple FGFR3 .0., q.d. or Complete
KMS11 P _ P04 P _ [6]
Myeloma Translocation  6.25 mg/kg, tumor stasis
p.o., b.i.d.
Acute
_ FGFR1 12.5 mg/kg,
KGla Myeloid ] 65% TGI [6]
] Fusion p.o., g.d.
Leukemia
High FGFR- Inhibition of
Colorectal N
NCI-H716 1/2 Not specified xenograft [5]
Cancer _
expression growth
Squamous FGFR1 3.125 mg/kg,
L121 (PDTX) o 84% TGl [8]
NSCLC Amplification p.o., g.d.
Squamous FGFR1 6.25 mg/kg, 159% TGl
L121 (PDTX) o _ [8]
NSCLC Amplification p.o., g.d. (regression)
Squamous FGFR1 12.5 mg/kg, 190% TGl
L121 (PDTX) o _ [8]
NSCLC Amplification p.o., g.d. (regression)

Clinical Pharmacokinetics

Pharmacokinetic parameters of AZD4547 have been evaluated in Phase | clinical trials.
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Parameter Value Population Reference(s)
Time to Maximum Japanese patients
Plasma Concentration 2.9 - 4.0 hours with advanced solid [9]
(tmax) tumors
) ] Japanese patients
Terminal Half-life ) ]
22.4 - 33.5 hours with advanced solid [9]

(t1/2Az)

tumors

Recommended Phase 80 mg orally twice

Il Dose daily

Patients with 2]
advanced solid tumors

Clinical Efficacy

Clinical activity of AZD4547 has been observed in patients with FGFR-aberrant tumors.
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Trial Name / . . -
. Patient Population Key Findings Reference(s)
Identifier
Confirmed partial
Refractory cancers responses in 8% of
with FGFR1-3 patients, primarily in
NCI-MATCH ] )
aberrations those with FGFR [2][10]
(EAY131) I : :
(amplification, mutations or fusions.
mutations, fusions) Median PFS was 3.4
months.
Did not significantly
improve PFS
Advanced gastric compared to
SHINE adenocarcinoma with paclitaxel. Median 1]
(NCT01457846) FGFR2 polysomy or PFS was 1.8 months
gene amplification with AZD4547 versus
3.5 months with
paclitaxel.
Minimal activity
observed, with one
Previously treated unconfirmed partial
S1400D (Lung-MAP) squamous NSCLC response out of 27 [4]
with FGFR alterations  evaluable patients.
Median PFS was 2.7
months.
Estrogen receptor-
positive metastatic Objective response
RADICAL ]
breast cancer rate of 10% (5 partial [12]
(NCT01791985) _
resistant to aromatase  responses).
inhibitors
Experimental Protocols
In Vitro Kinase Assay
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e Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD4547 against
recombinant FGFR kinases.

» Methodology: The ability of AZD4547 to inhibit the human recombinant kinase activities of
FGFR1, 2, and 3 is assessed using ATP concentrations at or just below their respective Km
values.[6] The specific protocol may vary but generally involves incubating the recombinant
kinase, a substrate (e.g., a generic tyrosine kinase substrate), and ATP with varying
concentrations of AZD4547. Kinase activity is then measured, often through the
quantification of phosphorylated substrate using methods like radioisotope incorporation,
fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

Cell Proliferation (MTS/MTT) Assay

o Objective: To evaluate the effect of AZD4547 on the growth and viability of cancer cell lines.
o Methodology:

o Cells are seeded in 96-well plates at a predetermined density and allowed to adhere
overnight.

o The following day, cells are treated with a range of concentrations of AZD4547 or vehicle
control (DMSO).

o After a specified incubation period (typically 72 hours), a solution of MTS (3-(4,5-
dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
[6]

o Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan
product.

o The absorbance of the formazan product is measured using a microplate reader at a
specific wavelength (e.g., 490 nm for MTS).

o The half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50)
is calculated by plotting the percentage of cell viability against the log concentration of
AZDA4547.
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Western Blot Analysis

o Objective: To assess the effect of AZD4547 on the phosphorylation status of FGFR and its
downstream signaling proteins.

o Methodology:
o Cancer cells are treated with various concentrations of AZD4547 for a specified duration.

o Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve
protein phosphorylation.

o Protein concentration in the lysates is determined using a standard protein assay (e.g.,
BCA assay).

o Equal amounts of protein from each sample are separated by size using sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane
(e.g., PVDF or nitrocellulose).

o The membrane is blocked to prevent non-specific antibody binding and then incubated
with primary antibodies specific for phosphorylated forms of proteins of interest (e.g., p-
FGFR, p-FRS2, p-ERK, p-AKT) and total protein levels as loading controls (e.g., total
FGFR, ERK, AKT, and (-actin or GAPDH).

o After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody that recognizes the primary antibody.

o The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

In Vivo Tumor Xenograft Studies

¢ Objective: To evaluate the anti-tumor efficacy of AZD4547 in a living organism.
o Methodology:

o Cell Line-Derived Xenografts: Human cancer cells are injected subcutaneously into the
flank of immunocompromised mice (e.g., nude or SCID mice).
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Patient-Derived Xenografts (PDTX): Fresh tumor tissue from a patient is surgically

[e]

implanted subcutaneously into immunocompromised mice.[4]

o Once tumors reach a palpable size (e.g., 100-200 mm?3), the mice are randomized into
treatment and control groups.[4]

o AZDA4547 is formulated in a vehicle (e.g., 1% Tween 80 in deionized water) and
administered orally (p.o.) at specified doses and schedules (e.g., once daily [g.d.] or twice
daily [b.i.d.]).[8]

o Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated
using the formula: (length x width2)/2.

o Body weight and general health of the mice are monitored throughout the study.

o At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g.,
Western blotting or immunohistochemistry) to confirm target engagement.

Mandatory Visualization
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Caption: FGFR signaling pathway and the inhibitory action of AZD4547.
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Caption: General workflow for in vivo xenograft studies with AZD4547.

Resistance Mechanisms

Acquired resistance to AZD4547 is a significant clinical challenge. Several mechanisms have
been identified, including:

o Gatekeeper Mutations: Mutations in the FGFR kinase domain, such as the V561M mutation
in FGFR1, can reduce the binding affinity of AZD4547, although some studies suggest that
AZD4547 retains nanomolar affinity for the V561M mutant.[13]

» Bypass Signaling: Upregulation of alternative signaling pathways can compensate for FGFR
inhibition. For example, activation of the STAT3 pathway has been implicated in resistance to
AZD4547.[13] In some contexts, resistance can be mediated by the activation of other
receptor tyrosine kinases like MET.

o Epithelial-to-Mesenchymal Transition (EMT): Chronic exposure to FGFR inhibitors can
induce EMT, a process where cancer cells acquire a more migratory and invasive
phenotype, which is associated with drug resistance.

Conclusion

AZDA4547 is a potent and selective inhibitor of FGFR1, 2, and 3 with demonstrated preclinical
activity in FGFR-dependent cancer models. While clinical responses have been observed in
patients with FGFR fusions and mutations, its efficacy in tumors with FGFR amplification has
been more modest. Understanding the mechanisms of resistance and identifying predictive
biomarkers are crucial for optimizing the clinical development and application of AZD4547 and
other FGFR inhibitors. This technical guide provides a comprehensive summary of the key data
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and methodologies to aid researchers and drug development professionals in their ongoing
efforts to target the FGF/FGFR signaling axis in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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